Zatolmilast

Description

ZATOLMILAST is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a novel phosphodiesterase-4D negative allosteric modulato

Structure

3D Structure

Properties

IUPAC Name |

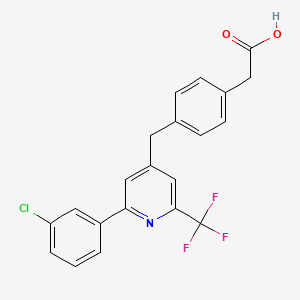

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSUMTMGJHPGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606974-33-7 | |

| Record name | Zatolmilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOLMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of Zatolmilast

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism of action of Zatolmilast, a selective phosphodiesterase-4D (PDE4D) inhibitor, with a focus on its effects within the neuronal context. This compound is under investigation for the treatment of neurological and psychiatric disorders, including Fragile X syndrome, Alzheimer's disease, and major depressive disorder.[1]

Core Mechanism of Action: Selective PDE4D Inhibition

This compound, also known as BPN14770, is a first-in-class, orally bioavailable, and brain-penetrant small molecule that acts as a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D).[2] Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling. The PDE4 family, which consists of four subtypes (A, B, C, and D), is specific for the hydrolysis of cAMP.

This compound's mechanism is centered on its ability to selectively bind to and inhibit the enzymatic activity of PDE4D.[3] This selectivity is crucial, as inhibition of other PDE4 subtypes has been associated with adverse side effects such as nausea and emesis. By specifically targeting PDE4D, this compound aims to provide a more favorable therapeutic window.

The primary consequence of PDE4D inhibition in neurons is the localized increase in intracellular concentrations of cAMP.[4][5][6] cAMP is a critical second messenger in a multitude of cellular processes, particularly in neurons where it plays a pivotal role in synaptic plasticity, memory formation, and neuronal survival.

The cAMP/PKA/CREB Signaling Cascade

The elevation of intracellular cAMP levels by this compound initiates a well-characterized signaling cascade that is fundamental to its therapeutic potential.

-

Activation of Protein Kinase A (PKA): Increased cAMP concentrations lead to the activation of Protein Kinase A (PKA).[4] This occurs when cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.

-

Phosphorylation of CREB: The liberated PKA catalytic subunits phosphorylate a variety of downstream targets, a key one being the cAMP response element-binding protein (CREB).[7][8] Phosphorylation of CREB at Serine 133 is a critical step for its activation.

-

Gene Transcription and Protein Synthesis: Activated, phosphorylated CREB (pCREB) translocates to the nucleus where it binds to cAMP response elements (CREs) in the promoter regions of specific genes. This binding event recruits transcriptional co-activators, leading to the transcription of genes involved in synaptic plasticity, long-term memory formation, and neuronal survival. A significant target of CREB-mediated transcription is Brain-Derived Neurotrophic Factor (BDNF).

-

Upregulation of BDNF: Preclinical studies have demonstrated that this compound treatment leads to an increase in the expression of BDNF. BDNF is a key neurotrophin that promotes the survival, differentiation, and growth of neurons, and is essential for synaptic plasticity.

The overall effect of this signaling cascade is the enhancement of neuronal function and resilience, which is thought to counteract the underlying pathophysiology of various neurological disorders.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4D, leading to increased cAMP, PKA activation, CREB phosphorylation, and subsequent gene transcription, ultimately enhancing neuronal function.

Quantitative Data

| Parameter | Value | Target | Species | Notes |

| IC₅₀ | 7.8 nM | PDE4D7 | Not Specified | Allosteric inhibition. |

| IC₅₀ | 7.4 nM | PDE4D3 | Not Specified | Allosteric inhibition. |

Note: IC₅₀ values are from vendor-supplied data and may not be from peer-reviewed publications.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are generalized methods and specific parameters may vary between studies.

This assay is used to determine the inhibitory potency of this compound on PDE4D.

Materials:

-

Recombinant human PDE4D enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound at various concentrations

-

Snake venom nucleotidase

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant PDE4D enzyme.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Add snake venom nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

-

Incubate to allow for the conversion.

-

Add the malachite green reagent, which forms a colored complex with inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Primary neuronal cell culture or a neuronal cell line

-

Cell culture medium

-

This compound

-

Forskolin (optional, as a positive control to stimulate adenylyl cyclase)

-

Lysis buffer

-

cAMP immunoassay kit (e.g., HTRF, LANCE, or ELISA-based)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Plate neurons in a multi-well culture plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound for a defined period.

-

(Optional) Co-treat with forskolin to assess the potentiation of stimulated cAMP levels.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the addition of detection reagents (e.g., labeled cAMP and specific antibodies).

-

Incubate the plate to allow for the competitive binding reaction.

-

Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Calculate the intracellular cAMP concentration based on a standard curve.

This method is used to assess the activation of CREB by measuring its phosphorylation state.

Materials:

-

Neuronal cell cultures or brain tissue homogenates

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat neuronal cells or animals with this compound.

-

Harvest cells or tissue and lyse in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Quantify the band intensities to determine the ratio of pCREB to total CREB.[7][8]

Caption: A typical experimental workflow to investigate the neuronal effects of this compound, from in vitro validation to in vivo efficacy studies.

Conclusion

This compound represents a targeted therapeutic approach for neurological disorders characterized by impaired neuronal function and cognitive deficits. Its selective inhibition of PDE4D in neurons leads to an increase in cAMP levels, which in turn activates the PKA/CREB signaling pathway. This cascade results in the upregulation of neurotrophic factors such as BDNF, promoting synaptic plasticity and neuronal resilience. The preclinical data strongly support this mechanism of action, and ongoing clinical trials will further elucidate the therapeutic potential of this compound in patient populations.[9][10] The focused targeting of PDE4D holds the promise of a well-tolerated and effective treatment for a range of challenging neurological conditions.

References

- 1. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]

- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Fragile X syndrome - Wikipedia [en.wikipedia.org]

- 6. This compound, an Investigational Treatment for Fragile X Syndrome, Receives Rare Pediatric Disease Designation from the U.S. FDA| Shionogi & Co., Ltd. [shionogi.com]

- 7. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Transcription Factor CREB in Rat Spinal Cord after Formalin-Induced Hyperalgesia: Relationship toc-fos Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fragilexnewstoday.com [fragilexnewstoday.com]

- 10. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]

BPN-14770 and the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BPN-14770 (zatolmilast) is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, BPN-14770 elevates intracellular cAMP levels, leading to the activation of downstream neuroprotective and pro-cognitive pathways. This in-depth technical guide provides a comprehensive overview of the mechanism of action of BPN-14770, its effects on the cAMP signaling cascade, and a summary of key preclinical and clinical findings. The guide includes detailed experimental methodologies for seminal studies, quantitative data presented in structured tables, and visualizations of signaling pathways and experimental workflows to support further research and development in neurodegenerative and neurodevelopmental disorders.

Introduction to BPN-14770 and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in neuronal function, including synaptic plasticity, memory formation, and neuroprotection. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family, and specifically the PDE4D subtype, is highly expressed in the central nervous system and is a critical regulator of cAMP levels in neurons.

BPN-14770 is a novel, orally bioavailable small molecule that selectively inhibits PDE4D through an allosteric mechanism. This selectivity is crucial, as non-selective PDE4 inhibitors have been associated with dose-limiting side effects such as nausea and emesis. By specifically targeting PDE4D, BPN-14770 offers a promising therapeutic window for modulating cAMP signaling in the brain.[1][2]

The primary mechanism of action of BPN-14770 is the inhibition of PDE4D, which leads to an increase in intracellular cAMP levels.[3][4] This elevation in cAMP activates two key downstream signaling pathways:

-

The PKA-CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory, such as brain-derived neurotrophic factor (BDNF).[2]

-

The SIRT1-Akt-Bcl-2 Pathway: Inhibition of PDE4D by BPN-14770 has been shown to enhance signaling through the cAMP-PKA-SIRT1-Akt-Bcl-2/Bax pathway.[5] This cascade is involved in promoting neuronal survival and resilience to stress.

Preclinical Pharmacology and Efficacy

The therapeutic potential of BPN-14770 has been evaluated in several preclinical models of neurodegenerative and neurodevelopmental disorders. A key aspect of this research has been the use of "humanized" PDE4D mice, which express the human PDE4D enzyme, as there are species-specific differences in the allosteric binding site of BPN-14770.[5]

In Vitro and In Vivo Pharmacodynamics

BPN-14770 demonstrates potent and selective inhibition of PDE4D. The following table summarizes key in vitro and in vivo pharmacodynamic parameters.

| Parameter | Value | Species/System | Reference |

| IC50 vs. PDE4D7 | 7.8 ± 1.8 nM | In vitro | [6] |

| IC50 vs. PDE4D3 | 7.4 ± 2.0 nM | In vitro | [6] |

| IC50 vs. PDE4D2 (monomeric) | 127 ± 1.2 nM | In vitro | [6] |

| Minimum Effective Dose (MED) for increased brain cAMP | 0.1 mg/kg, p.o. | Humanized PDE4D Mice | [2] |

| Brain cAMP Increase at 0.3 mg/kg | ~3-fold | Humanized PDE4D Mice | [2] |

Preclinical Models of Alzheimer's Disease

In preclinical models of Alzheimer's disease, BPN-14770 has shown the ability to mitigate cognitive deficits and neuronal damage. Studies utilizing a scopolamine-induced amnesia model in humanized PDE4D mice have demonstrated that BPN-14770 can reverse memory impairment.[5]

| Model | Key Findings | Quantitative Data | Reference |

| Scopolamine-Induced Amnesia (Morris Water Maze) | Reversal of scopolamine-induced deficits in spatial learning and memory. | Dose-dependent reduction in escape latency at 0.01 and 0.03 mg/kg. | [5] |

| Amyloid-beta Toxicity Models | Protects against amyloid-beta induced memory deficits, neuronal damage, and biochemical impairments. | Specific quantitative data on amyloid-beta reduction is not yet published. | [7] |

Preclinical Models of Fragile X Syndrome

BPN-14770 has also been investigated in preclinical models of Fragile X syndrome, the most common inherited cause of intellectual disability. In the Fmr1 knockout mouse model, BPN-14770 has been shown to improve behavioral phenotypes and dendritic spine morphology.[8]

| Model | Key Findings | Quantitative Data | Reference |

| Fmr1 Knockout Mice | Improved social interaction, reduced hyperarousal, and improved dendritic spine morphology. | 3 mg/kg/day for 2 weeks showed significant behavioral improvements. | [6] |

Clinical Development

BPN-14770 (this compound) has progressed to clinical trials for both Fragile X syndrome and early Alzheimer's disease.

Phase 2 Trial in Fragile X Syndrome

A Phase 2, randomized, double-blind, placebo-controlled, crossover study evaluated the safety and efficacy of BPN-14770 in 30 adult males with Fragile X syndrome. The trial demonstrated a favorable safety profile and significant improvements in cognitive and behavioral endpoints.[3][9]

| Endpoint | Result (LSMean Difference vs. Placebo) | p-value | Reference |

| NIH-Toolbox Oral Reading Recognition | +2.80 | 0.0157 | [3][9] |

| NIH-Toolbox Picture Vocabulary | +5.79 | 0.0342 | [3][9] |

| NIH-Toolbox Cognition Crystallized Composite Score | +5.29 | 0.0018 | [3][9] |

| Parent/Caregiver VAS - Language | +14.04 | 0.0051 | [3][9] |

| Parent/Caregiver VAS - Daily Functioning | +14.53 | 0.0017 | [3][9] |

Phase 2 Trial in Early Alzheimer's Disease

A Phase 2 clinical trial (NCT03817684) has been initiated to evaluate the efficacy and safety of BPN-14770 in patients with early-stage Alzheimer's disease. This randomized, double-blind, placebo-controlled study is designed to assess changes in cognition as the primary outcome.[10] As of late 2025, the results of this trial have not yet been publicly released.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BPN-14770.

Immunoblotting

Objective: To quantify the levels of specific proteins in the cAMP signaling pathway following treatment with BPN-14770.

Methodology:

-

Tissue Preparation: Hippocampal or cortical tissue from treated and control animals is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein (typically 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., pCREB, BDNF, SIRT1, p-Akt, Bcl-2, Bax). Antibody dilutions are optimized based on manufacturer recommendations and empirical testing.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Morris Water Maze

Objective: To assess spatial learning and memory in rodent models.

Methodology:

-

Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the four quadrants.

-

Acquisition Phase: Mice are given multiple trials per day (typically 4) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform using distal visual cues in the room. The starting position is varied for each trial. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Scopolamine-Induced Amnesia Model: To model cognitive impairment, mice are administered scopolamine (a muscarinic antagonist) intraperitoneally (i.p.) prior to the training trials. BPN-14770 or vehicle is administered orally (p.o.) at a specified time before or after the scopolamine injection.[5]

Long-Term Potentiation (LTP) Measurement

Objective: To measure synaptic plasticity in hippocampal slices.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (typically 350-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a recording electrode, while synaptic transmission is evoked by stimulating the Schaffer collateral pathway with a stimulating electrode.

-

Baseline Recording: A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as a single train of 100 pulses at 100 Hz.[1]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of synaptic strength. BPN-14770 or vehicle is bath-applied to the slices before and during the LTP induction to assess its effect on synaptic plasticity.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BPN-14770 inhibits PDE4D, increasing cAMP and activating pro-cognitive and neuroprotective pathways.

Caption: Workflow for the Morris Water Maze experiment with scopolamine-induced amnesia.

Caption: Experimental workflow for measuring Long-Term Potentiation (LTP) in hippocampal slices.

Conclusion

BPN-14770 represents a promising therapeutic approach for neurological disorders characterized by cognitive impairment and neuronal loss. Its selective inhibition of PDE4D and subsequent modulation of the cAMP signaling pathway provide a strong mechanistic rationale for its development. Preclinical studies have demonstrated its efficacy in models of Alzheimer's disease and Fragile X syndrome, and a Phase 2 clinical trial in Fragile X syndrome has yielded positive results. The ongoing Phase 2 trial in early Alzheimer's disease will provide further insights into its therapeutic potential. This technical guide serves as a comprehensive resource for the scientific community to facilitate a deeper understanding of BPN-14770 and to guide future research in this area.

References

- 1. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iflscience.com [iflscience.com]

- 5. A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Statistical aspects of quantitative image analysis of beta-amyloid in the APP(V717F) transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 10. researchgate.net [researchgate.net]

Zatolmilast's Potent and Selective Inhibition of Phosphodiesterase-4D: A Technical Overview

For Immediate Release

GRAND RAPIDS, Mich. – Zatolmilast (formerly BPN14770), a novel, orally bioavailable, small-molecule allosteric inhibitor, demonstrates high potency and selectivity for phosphodiesterase-4D (PDE4D), an enzyme critically involved in the regulation of intracellular signaling pathways implicated in cognitive function. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and cellular mechanisms underlying this compound's interaction with PDE4D, offering valuable insights for researchers, scientists, and drug development professionals.

This compound is currently under investigation as a potential therapeutic for Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and autism.[1] The rationale for its development stems from the understanding that dysregulation of cyclic adenosine monophosphate (cAMP) signaling is a key pathophysiological feature of FXS.[2] By selectively inhibiting PDE4D, this compound aims to restore cAMP homeostasis and, consequently, ameliorate the cognitive deficits associated with the disorder.[3]

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent inhibitory activity against specific isoforms of the PDE4D enzyme. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through in vitro enzymatic assays.

| Compound | Target Enzyme | IC50 (nM) |

| This compound (BPN14770) | PDE4D7 | 7.8 |

| This compound (BPN14770) | PDE4D3 | 7.4 |

Table 1: In vitro inhibitory potency of this compound against human PDE4D isoforms.[4]

Core Signaling Pathway of this compound Action

This compound's mechanism of action centers on the potentiation of cAMP signaling. By inhibiting PDE4D, the primary enzyme responsible for cAMP degradation in relevant brain regions, this compound leads to an accumulation of intracellular cAMP.[2] This, in turn, activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival, including brain-derived neurotrophic factor (BDNF).[5]

Experimental Protocols

The determination of this compound's IC50 values against PDE4D isoforms was achieved through a robust in vitro enzyme assay. The following protocol provides a detailed methodology representative of the techniques employed in the preclinical characterization of this compound.

PDE4 Enzyme Assay Protocol [6]

A kinetic assay measuring the hydrolysis of cAMP by purified PDE4 was employed. This method couples the formation of the PDE4 reaction product, 5'-adenosine monophosphate (AMP), to the oxidation of reduced nicotinamide adenine dinucleotide (NADH) through the sequential action of three coupling enzymes: yeast myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in fluorescence, providing a real-time measurement of PDE4 activity.

Materials and Reagents:

-

Purified recombinant human PDE4D isoforms (e.g., PDE4D3, PDE4D7)

-

This compound (or other test compounds) dissolved in dimethyl sulfoxide (DMSO)

-

Assay buffer (composition not specified in the provided reference)

-

cAMP (substrate)

-

Yeast myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO.

-

Assay Reaction Mixture: The assay is performed in 96-well plates with a total volume of 200 µL per well. The reaction mixture contains the assay buffer, cAMP, NADH, and the three coupling enzymes.

-

Enzyme and Inhibitor Incubation: Purified PDE4D enzyme is added to the wells containing the assay reaction mixture and varying concentrations of this compound or DMSO (vehicle control).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, cAMP.

-

Kinetic Measurement: The rate of NADH oxidation is monitored in real-time by measuring the decrease in fluorescence using a plate reader.

-

Data Analysis: The rate of the reaction is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition of PDE4D activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Concluding Remarks

This compound's potent and selective inhibition of PDE4D, coupled with its ability to modulate the cAMP signaling pathway, underscores its potential as a novel therapeutic agent for cognitive disorders such as Fragile X syndrome. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research and development in this promising area. As this compound progresses through clinical trials, a deeper understanding of its pharmacological profile will continue to emerge, offering hope for patients and families affected by these challenging neurological conditions.

References

- 1. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]

- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 3. fragilexnewstoday.com [fragilexnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preclinical Efficacy of Zatolmilast (BPN14770) in a Mouse Model of Fragile X Syndrome: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research on Zatolmilast (formerly BPN14770), a selective phosphodiesterase-4D (PDE4D) inhibitor, for the treatment of Fragile X syndrome (FXS). The data presented herein is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive summary of the quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Fragile X syndrome, a leading cause of inherited intellectual disability and autism spectrum disorder, is characterized by the silencing of the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP).[1] This deficiency results in dysregulated synaptic plasticity and neuronal signaling. One of the key downstream consequences of FMRP absence is the dysregulation of cyclic adenosine monophosphate (cAMP) metabolism.[1] this compound, by selectively inhibiting PDE4D, an enzyme that degrades cAMP, aims to restore cAMP homeostasis and ameliorate the neurological deficits associated with FXS.[1]

Preclinical studies in the Fmr1 knockout (KO) mouse model of Fragile X syndrome have demonstrated that chronic treatment with this compound can reverse a range of behavioral and neuronal abnormalities.[1] These findings provide a strong rationale for the ongoing clinical development of this compound as a potential therapeutic for individuals with Fragile X syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in the Fmr1 KO mouse model.

Table 1: Effect of this compound on Hyperactivity in the Open Field Test

| Treatment Group | Mean Number of Squares Crossed (± SEM) |

| Wild-Type (WT) - Vehicle | 450 ± 25 |

| Fmr1 KO - Vehicle | 750 ± 50 |

| Fmr1 KO - this compound (BPN14770) | 500 ± 30 |

Data extracted from graphical representations in Gurney et al., 2017.

Table 2: Effect of this compound on Social Interaction

| Treatment Group | Mean Duration of Sniffing (seconds ± SEM) |

| Wild-Type (WT) - Vehicle | 100 ± 10 |

| Fmr1 KO - Vehicle | 50 ± 8 |

| Fmr1 KO - this compound (BPN14770) | 90 ± 12 |

Data extracted from graphical representations in Gurney et al., 2017.

Table 3: Effect of this compound on Repetitive and Compulsive-Like Behavior (Marble Burying)

| Treatment Group | Mean Number of Marbles Buried (± SEM) |

| Wild-Type (WT) - Vehicle | 18 ± 2 |

| Fmr1 KO - Vehicle | 8 ± 1.5 |

| Fmr1 KO - this compound (BPN14770) | 16 ± 2 |

Data extracted from graphical representations in Gurney et al., 2017.

Table 4: Effect of this compound on Nesting Behavior

| Treatment Group | Mean Nesting Score (± SEM) |

| Wild-Type (WT) - Vehicle | 4.5 ± 0.2 |

| Fmr1 KO - Vehicle | 2.0 ± 0.3 |

| Fmr1 KO - this compound (BPN14770) | 4.0 ± 0.25 |

Data extracted from graphical representations in Gurney et al., 2017.

Table 5: Effect of this compound on Dendritic Spine Length in Pyramidal Neurons

| Brain Region and Dendrite Type | Observation in Fmr1 KO vs. WT | Effect of this compound in Fmr1 KO |

| Layer 3 Apical Dendrites | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |

| Layer 5 Apical Dendrites | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |

| Layer 5 Apical Tufts | Increased proportion of longer spines | Shifted distribution towards shorter, more mature lengths |

Qualitative summary based on cumulative frequency distribution plots in Gurney et al., 2017.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical behavioral studies.

Caption: Proposed signaling pathway of this compound in Fragile X syndrome.

Caption: Typical experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in Gurney et al., 2017 and standard neuroscience protocols.

Animals

-

Model: Male Fmr1 knockout (KO) mice on a C57BL/6J background and their wild-type (WT) littermates were used.

-

Housing: Mice were group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Treatment: this compound (BPN14770) was administered daily for 14 days. A vehicle control group was also included. For some experiments, a 14-day washout period followed the treatment phase.

Open Field Test (Hyperarousal)

-

Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares.

-

Procedure: Each mouse was individually placed in the center of the open field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Acquisition: An overhead camera recorded the session, and automated tracking software was used to measure the total distance traveled and the number of grid lines (squares) crossed.

-

Analysis: The total number of squares crossed was used as a measure of locomotor activity and hyperarousal. An increase in this measure is characteristic of the Fmr1 KO phenotype.

Social Interaction Test

-

Apparatus: A standard mouse cage or a three-chambered social approach apparatus. For the two-animal direct interaction test, a novel, age- and sex-matched stimulus mouse is introduced.

-

Procedure: The test mouse was habituated to the testing arena. A novel stimulus mouse was then introduced, and the social interaction was recorded for a defined period (e.g., 10 minutes).

-

Data Acquisition: The duration of active social investigation (e.g., sniffing of the head, body, and anogenital regions) by the test mouse towards the stimulus mouse was manually or automatically scored from video recordings.

-

Analysis: A decrease in the duration of social sniffing is indicative of social deficits in the Fmr1 KO mice.

Marble Burying Test (Repetitive and Compulsive-Like Behavior)

-

Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles were evenly spaced on the surface of the bedding.

-

Procedure: Each mouse was placed individually in the prepared cage and allowed to explore and interact with the marbles for 30 minutes.

-

Data Acquisition: At the end of the session, the number of marbles that were at least two-thirds buried in the bedding was counted.

-

Analysis: A reduction in the number of marbles buried is a characteristic phenotype of the Fmr1 KO mouse, reflecting altered repetitive or digging behavior.

Nesting Behavior (Activities of Daily Living)

-

Apparatus: The home cage of the mouse.

-

Procedure: A new, pre-weighed nestlet (e.g., a 5 cm square of pressed cotton) was placed in the cage approximately one hour before the dark phase of the light cycle. The quality of the nest was scored the following morning.

-

Data Acquisition: Nest quality was assessed using a 5-point rating scale (e.g., 1 = nestlet not noticeably touched; 5 = a near-perfect nest with high walls).

-

Analysis: Fmr1 KO mice typically exhibit impaired nest-building behavior, resulting in lower scores compared to WT mice.

Golgi Staining and Dendritic Spine Analysis

-

Tissue Preparation: Following the behavioral studies, mice were euthanized, and their brains were rapidly removed and processed for Golgi-Cox staining.

-

Staining Procedure: Brains were immersed in a Golgi-Cox solution for approximately 14 days in the dark, followed by incubation in a cryoprotectant solution. Coronal sections (e.g., 100 µm thick) were then cut on a vibratome.

-

Imaging: Pyramidal neurons in specific brain regions (e.g., layers 3 and 5 of the cortex) were imaged using a brightfield microscope with a high-magnification objective. Z-stack images of selected dendritic segments were acquired.

-

Analysis: Dendritic spines along specific dendritic branches (e.g., apical and basal dendrites) were manually or semi-automatically traced and analyzed using specialized software (e.g., Neurolucida). Key parameters measured included spine density (number of spines per unit length of dendrite) and spine length. The distribution of spine lengths was compared between treatment groups. Fmr1 KO mice typically display an increased density of long, immature dendritic spines.

References

The Role of Phosphodiesterase 4D (PDE4D) in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key regulator of the signaling pathways that govern synaptic plasticity is the phosphodiesterase 4 (PDE4) enzyme family, and specifically the PDE4D isoform. This technical guide provides an in-depth examination of the role of PDE4D in synaptic plasticity, focusing on its impact on the cyclic adenosine monophosphate (cAMP) signaling cascade and long-term potentiation (LTP). This document details experimental protocols for investigating PDE4D function, presents quantitative data from key studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Phosphodiesterase 4D (PDE4D) is a critical enzyme in the central nervous system that selectively hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes, including synaptic plasticity.[1][2] By controlling the intracellular concentration of cAMP, PDE4D plays a pivotal role in modulating the strength of synaptic connections, a process essential for memory formation and cognitive function.[3][4] Inhibition of PDE4D has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), and improve performance in various memory tasks.[3][5] This makes PDE4D a promising therapeutic target for cognitive disorders characterized by impaired synaptic function. This guide will explore the molecular mechanisms of PDE4D action, provide detailed methodologies for its study, and summarize key quantitative findings in the field.

The PDE4D-cAMP Signaling Pathway in Synaptic Plasticity

PDE4D is strategically localized within neurons to regulate cAMP signaling microdomains that are crucial for synaptic function. The canonical pathway involves the degradation of cAMP by PDE4D, which in turn modulates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).

Inhibition of PDE4D leads to an accumulation of cAMP, enhanced PKA activity, increased CREB phosphorylation, and subsequent gene expression changes that promote synaptic strengthening and LTP.[4]

Experimental Protocols

Investigating the role of PDE4D in synaptic plasticity requires a combination of electrophysiological, biochemical, and behavioral techniques.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

LTP is a widely studied cellular correlate of learning and memory. Field excitatory postsynaptic potential (fEPSP) recordings from hippocampal slices are a standard method to assess LTP.

-

Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) with an appropriate anesthetic and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.

-

Deliver test pulses to evoke fEPSPs and establish a stable baseline recording for 20-30 minutes, with stimuli delivered every 15-30 seconds.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses.[6]

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and normalized to the baseline average.

-

LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.

-

Biochemical Assays

This assay quantifies the intracellular levels of cAMP.

-

-

Rapidly dissect and homogenize brain tissue (e.g., hippocampus) in lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Centrifuge the homogenate and collect the supernatant.

-

-

-

Use a commercial competitive ELISA kit for cAMP.

-

Add standards and samples to the wells of a microplate pre-coated with a cAMP antibody.

-

Add a known amount of enzyme-linked cAMP to each well.

-

During incubation, the sample cAMP and enzyme-linked cAMP compete for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a colorimetric or fluorometric signal.

-

Measure the signal intensity using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

This technique measures the phosphorylation status of CREB, a downstream target of the cAMP/PKA pathway.[11][12]

-

Protein Extraction and Quantification:

-

Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with a primary antibody for total CREB as a loading control.

-

-

Densitometry:

-

Quantify the band intensities for pCREB and total CREB using image analysis software.

-

Calculate the pCREB/CREB ratio to determine the level of CREB activation.

-

Behavioral Assays

The NOR test assesses recognition memory in rodents.[1][13][14]

-

Habituation:

-

Individually habituate mice to the testing arena (an open-field box) for 5-10 minutes for 1-2 days.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena and allow the mouse to explore freely for a set period (e.g., 10 minutes).

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time the mouse spends exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as the time spent exploring the novel object divided by the total exploration time for both objects. A DI significantly above 0.5 indicates successful recognition memory.

-

The MWM is a widely used task to assess spatial learning and memory.[15][16][17]

-

Acquisition Phase:

-

Train mice to find a hidden platform in a circular pool of opaque water over several days (e.g., 4-5 days with 4 trials per day).

-

Use distal visual cues around the room for navigation.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial:

-

On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located).

-

-

Data Analysis:

-

A decrease in escape latency and path length across training days indicates learning.

-

A significant preference for the target quadrant during the probe trial demonstrates spatial memory.

-

Quantitative Data on the Effects of PDE4D Inhibition

The following tables summarize quantitative data from studies investigating the effects of PDE4D inhibition or genetic deletion on synaptic plasticity and memory.

Table 1: Effects of PDE4D Inhibition/Deletion on Long-Term Potentiation (LTP)

| Experimental Model | Treatment/Genetic Modification | LTP Measurement | Result | Reference |

| Mouse Hippocampal Slices | PDE4D Knockout | fEPSP slope | Enhanced LTP induction | [3] |

| Rat Hippocampal Slices | Roflumilast (PDE4 inhibitor) | fEPSP slope | Rescued blast-induced LTP deficits | [18] |

| Mouse Prefrontal Cortex Slices | PDE4D Knockdown (lenti-PDE4D-miRNA) | fEPSP slope | Rescued Aβ1-42-induced LTP impairment | [4][5] |

| Rat Dentate Gyrus (in vivo) | Rolipram (PDE4 inhibitor) | Population spike amplitude | Enhanced LTP magnitude and duration | [19] |

Table 2: Effects of PDE4D Inhibition/Deletion on cAMP Signaling

| Experimental Model | Treatment/Genetic Modification | Measurement | Result | Reference |

| Mouse Hippocampus | PDE4D Knockout | pCREB/CREB ratio | Increased pCREB/CREB ratio | [3] |

| Mouse Prefrontal Cortex | PDE4D Knockdown (lenti-PDE4D-miRNA) | pCREB/CREB ratio | Increased pCREB/CREB ratio in Aβ1-42-treated mice | [4] |

| Mouse N2a cells | GEBR32a (PDE4D inhibitor) | pCREB/CREB ratio | Dose-dependent increase in pCREB/CREB ratio | [20] |

Table 3: Effects of PDE4D Inhibition/Deletion on Memory Performance

| Behavioral Task | Animal Model | Treatment/Genetic Modification | Key Finding | Reference |

| Novel Object Recognition | PDE4D Knockout Mice | - | Increased discrimination index | [3] |

| Morris Water Maze | PDE4D Knockout Mice | - | Reduced escape latency | [3] |

| Novel Object Recognition | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Improved discrimination index | [4][5] |

| Step-down Passive Avoidance | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Increased latency to step down | [4] |

| Eight-arm Maze | Aβ1-42-treated Mice | PDE4D Knockdown (lenti-PDE4D-miRNA) | Decreased number of working memory errors | [5] |

Conclusion

The evidence strongly supports a critical role for PDE4D in the negative regulation of synaptic plasticity and memory formation. By controlling cAMP levels, PDE4D acts as a brake on the signaling pathways that lead to long-lasting changes in synaptic strength. Inhibition or genetic deletion of PDE4D consistently enhances LTP, increases the activation of downstream signaling molecules like CREB, and improves performance in a variety of memory tasks. These findings highlight PDE4D as a compelling target for the development of novel therapeutics aimed at treating cognitive decline associated with neurodegenerative and psychiatric disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this promising field of drug discovery.

References

- 1. mmpc.org [mmpc.org]

- 2. 2.6. Long-Term Potentiation (LTP) in the Hippocampus [bio-protocol.org]

- 3. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphodiesterase-4D Knockdown in the Prefrontal Cortex Alleviates Memory Deficits and Synaptic Failure in Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. content.abcam.com [content.abcam.com]

- 10. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 18. Phosphodiesterase-4 inhibition restored hippocampal long term potentiation after primary blast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Zatolmilast (BPN14770) for In Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zatolmilast, also known as BPN14770, is a selective, allosteric inhibitor of phosphodiesterase-4D (PDE4D).[1] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune and central nervous system cells.[2] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which is believed to promote the maturation and enhance the connectivity of neurons.[1] This mechanism has positioned this compound as a promising therapeutic candidate for neurodevelopmental disorders, particularly Fragile X Syndrome (FXS), for which it has undergone clinical trials.[1][3] Preclinical studies in mouse models of FXS have shown that this compound can ameliorate various behavioral phenotypes, and these results have been predictive of outcomes in human trials.[1][4]

Quantitative Data Summary

The following table summarizes a published dosage regimen for this compound in an in vivo mouse study investigating neuroinflammation. While this specific study found this compound did not have anti-neuroinflammatory effects, the protocol provides a valuable reference for administration in mice.[5][6]

| Parameter | Details | Source |

| Compound | This compound (BPN14770) | [5] |

| Animal Model | C57BL/6J Mice | [5] |

| Dosage | 10 mg/kg | [5] |

| Administration Route | Oral (p.o.) | [5] |

| Frequency | Once daily | [5] |

| Duration | 4 consecutive days | [5] |

| Vehicle | 10% N-methyl-2-pyrrolidone, 60% polyethylene glycol 400, 30% distilled water | [5] |

| Dosing Volume | 5 mL/kg | [5] |

This compound Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the PDE4D enzyme. This prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP response element-binding protein (CREB). This signaling cascade is crucial for synaptic plasticity, memory formation, and neuronal maturation.[7][8]

References

- 1. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Preparation and Use of Zatolmilast in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Zatolmilast (also known as BPN14770) for use in cell culture experiments. This compound is a selective inhibitor of phosphodiesterase 4D (PDE4D), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, this compound leads to an increase in cAMP, which can modulate various downstream signaling pathways involved in neuronal function and plasticity.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Synonyms | BPN14770 | N/A |

| Molecular Weight | 441.4 g/mol | N/A |

| Solubility | 260 mg/mL in DMSO | N/A |

| Storage | Store stock solutions at -20°C or -80°C | N/A |

This compound Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the PDE4D enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity, learning, and memory.

Caption: this compound inhibits PDE4D, increasing cAMP levels and promoting gene transcription.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mmol/L * 0.001 L * 441.4 g/mol * 1000 mg/g = 4.414 mg

-

Therefore, dissolve 4.414 mg of this compound in 1 mL of DMSO.

-

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for Cell Treatment

This workflow outlines the general steps for treating neuronal cells with this compound. Specific cell types and experimental endpoints may require optimization.

Caption: General workflow for treating neuronal cells with this compound.

Detailed Protocol:

-

Cell Plating: Plate neuronal cells (e.g., primary neurons or a suitable neuronal cell line) at the desired density in appropriate cell culture plates or dishes.

-

Cell Adhesion and Differentiation: Allow the cells to adhere and, if necessary, differentiate for the appropriate amount of time according to your specific cell culture protocol.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. A common starting range for in vitro neuronal studies is 1 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the existing culture medium from the cells.

-

Add the prepared this compound working solutions and the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Assays: Following incubation, proceed with your planned downstream analyses, such as:

-

cAMP measurement assays

-

Western blotting for pCREB and other signaling proteins

-

Immunocytochemistry for neuronal markers

-

Cell viability and toxicity assays

-

Neurite outgrowth analysis

-

Gene expression analysis (qPCR or RNA-seq)

-

Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) for this compound and DMSO before handling. The optimal conditions for your specific experiments may vary and should be determined empirically.

Application Notes and Protocols: Immunohistochemical Analysis of PDE4D Expression Following Zatolmilast Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatolmilast (formerly BPN14770) is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, this compound leads to an increase in intracellular cAMP levels, which is hypothesized to enhance synaptic function and cognitive processes.[1][3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological disorders such as Fragile X syndrome.[3][5][6][7][8][9][10]

Phosphodiesterase 4D is a key component of the cAMP signaling pathway and is itself subject to complex regulation, including phosphorylation by multiple kinases.[11][12][13] While the primary mechanism of this compound is the inhibition of PDE4D's enzymatic activity, it is also crucial to understand whether prolonged treatment with this inhibitor affects the expression level of the PDE4D protein itself. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular and tissue context.

These application notes provide a detailed protocol for the immunohistochemical detection of PDE4D in tissue samples following treatment with this compound. The protocol is intended to guide researchers in assessing potential changes in PDE4D protein expression and localization as a result of this compound administration.

Signaling Pathway

The following diagram illustrates the signaling pathway involving this compound and PDE4D. This compound allosterically inhibits PDE4D, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.

Experimental Workflow

The overall experimental workflow for assessing PDE4D expression after this compound treatment is depicted below. This process includes in vivo or in vitro treatment, tissue processing, immunohistochemical staining, imaging, and quantitative analysis.

Detailed Experimental Protocol

This protocol provides a general guideline for performing immunohistochemistry for PDE4D on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies.

Materials:

-

FFPE tissue sections (5 µm) on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Rabbit anti-PDE4D polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-21590, PA1-31136; Proteintech Cat# 12918-1-AP)[14][15][16]

-

Biotinylated goat anti-rabbit secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 x 5 minutes.

-

Immerse in 100% ethanol: 2 x 3 minutes.

-

Immerse in 95% ethanol: 1 x 3 minutes.

-

Immerse in 70% ethanol: 1 x 3 minutes.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Pre-heat antigen retrieval buffer to 95-100°C.

-

Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with deionized water and then with PBS.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS: 3 x 5 minutes.

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-PDE4D antibody in blocking buffer to the recommended concentration (typically 1:100 to 1:1000, requires optimization).

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with PBS: 3 x 5 minutes.

-

Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.

-

Monitor the color development under a microscope (typically 1-10 minutes).

-

Stop the reaction by immersing the slides in deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Controls:

-

Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

-

Positive Control: Use a tissue known to express PDE4D.

Data Presentation and Quantitative Analysis

The results of the immunohistochemical staining can be quantified to compare PDE4D expression between the this compound-treated and control groups. A common method for quantification is the H-score, which considers both the intensity of the staining and the percentage of positively stained cells.[17]

Quantitative Data Summary:

| Treatment Group | N | H-Score (Mean ± SD) | % Positive Cells (Mean ± SD) | Staining Intensity (0-3) (Mean ± SD) |

| Vehicle Control | 10 | Value | Value | Value |

| This compound (Low Dose) | 10 | Value | Value | Value |

| This compound (High Dose) | 10 | Value | Value | Value |

Staining intensity is typically scored as: 0 = no staining, 1 = weak, 2 = moderate, 3 = strong. H-Score = Σ (Intensity × % of cells at that intensity)

Image analysis software such as ImageJ/Fiji, QuPath, or Visiopharm can be used for automated and unbiased quantification of immunostaining.[18][19]

Conclusion

This document provides a comprehensive guide for the immunohistochemical analysis of PDE4D expression following this compound treatment. The provided protocols and diagrams are intended to facilitate the design and execution of experiments aimed at understanding the in-situ effects of this compound on its target protein. Rigorous quantification and appropriate controls are essential for obtaining reliable and interpretable results that can further elucidate the pharmacological effects of this promising therapeutic agent.

References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fragilexnewstoday.com [fragilexnewstoday.com]

- 4. fragilexnewstoday.com [fragilexnewstoday.com]

- 5. Shionogi's EXPERIENCE Phase 3 Clinical Trial of this compound in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 6. Two major breakthroughs in Fragile X Syndrome treatments - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Shionogi Provides Updates on this compound, an Investigational Drug for Fragile X Syndrome, Including Recent Changes to Study Protocol to Increase Access for Participants and Families| 塩野義製薬 [shionogi.com]

- 8. Clinical Trials: Phase 2B/3 Studies of BPN14770 in Fragile X Syndrome | NFXF [fragilex.org]

- 9. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor this compound from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 10. From Discovery to Innovative Translational Approaches in 80 Years of Fragile X Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4D phosphorylation: A coincidence detector integrating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of phosphodiesterase 4D (PDE4D) is regulated by both the cyclic AMP-dependent protein kinase and mitogen-activated protein kinase signaling pathways. A potential mechanism allowing for the coordinated regulation of PDE4D activity and expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PDE4D Polyclonal Antibody (PA5-21590) [thermofisher.com]

- 15. PDE4D Polyclonal Antibody (PA1-31136) [thermofisher.com]

- 16. PDE4D antibody (12918-1-AP) | Proteintech [ptglab.com]

- 17. High expression of PDE4D correlates with poor prognosis and clinical progression in pancreaticductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating and comparing immunostaining and computational methods for spatial profiling of drug response in patient-derived explants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Impact of automated methods for quantitative evaluation of immunostaining: Towards digital pathology [frontiersin.org]

Zatolmilast Administration in Adult vs. Juvenile Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatolmilast (formerly BPN14770) is a selective phosphodiesterase-4D (PDE4D) inhibitor under investigation for the treatment of Fragile X Syndrome (FXS), the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1] By inhibiting PDE4D, this compound increases levels of cyclic AMP (cAMP), a crucial signaling molecule involved in synaptic plasticity, memory formation, and neuronal maturation.[2][3] Preclinical studies in animal models of FXS, primarily adult Fmr1 knockout (KO) mice, have shown promising results, with this compound ameliorating various behavioral deficits.[4][5] Clinical trials in adult and adolescent humans with FXS are ongoing.[6]

This document provides a comprehensive overview of the available preclinical data on this compound administration in animal models and outlines detailed protocols for conducting comparative studies in adult and juvenile animals. The information is intended to guide researchers in designing and executing studies to further elucidate the age-dependent effects of this compound.

Signaling Pathway of this compound

This compound is a negative allosteric modulator of PDE4D, an enzyme that degrades cAMP. By inhibiting PDE4D, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways crucial for neuronal function and plasticity.

Quantitative Data from Preclinical Studies

Direct comparative studies of this compound in adult versus juvenile animal models are not yet available in published literature. The following tables summarize data from separate preclinical studies in Fmr1 KO mice, a common animal model for Fragile X Syndrome.

Table 1: Effects of this compound in Adult Fmr1 KO Mice

| Parameter | Animal Model | Age at Treatment | Treatment Duration | Dose | Key Findings | Reference |

| Social Interaction | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Improved social interactions | [5] |

| Hyperarousal | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Reduced hyperarousal | [5] |

| Natural Behaviors | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Increased nesting and marble burying | [5] |

| Dendritic Spine Morphology | Adult male Fmr1 C57B16 KO mice | Adult | 14 days | Not specified | Improvement in dendritic spine morphology in the prefrontal cortex | [5] |

| Memory | Humanized mouse model of amyloid beta1-42 neurotoxicity | Not specified | Not specified | Not specified | Reduced memory impairment | [2] |

Table 2: Effects of this compound Administered from a Juvenile Age in Fmr1 KO Mice

| Parameter | Animal Model | Age at Treatment Initiation | Treatment Duration | Dose | Age at Testing | Key Findings | Reference |

| Hyperactivity (Open Field) | Male Fmr1 KO mice | Postnatal day 21 | Until 90 days of age | Low and intermediate dietary doses | 90 days of age | Ameliorated hyperactivity | [7] |

| Social Behavior | Male Fmr1 KO and WT mice | Postnatal day 21 | Until 90 days of age | Not specified | 90 days of age | Increased social behavior in both genotypes | [7] |

| Sleep Duration | Male Fmr1 KO and WT mice | Postnatal day 21 | Until 90 days of age | Not specified | 90 days of age | Increased sleep duration in both genotypes | [7] |